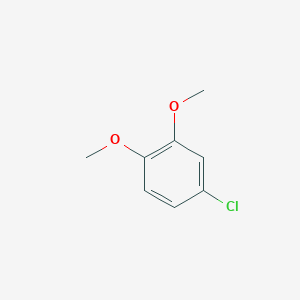






|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Cl:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[N+:12]([O-])([OH:14])=[O:13]>>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([Cl:11])=[C:6]([N+:12]([O-:14])=[O:13])[CH:7]=1
|


|
Name
|
|
|
Quantity
|
143.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)Cl
|
|
Name
|
|
|
Quantity
|
166 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a triple-necked flask of one liter, provided with a magnetic stirring system, with a thermometer and a dropping funnel
|
|
Type
|
CUSTOM
|
|
Details
|
exceeding 25° C
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC(=C(C=C1OC)Cl)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |